molecular formula C9H14N4 B13223916 1-Cyclopropyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-6-amine

1-Cyclopropyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-6-amine

Katalognummer: B13223916
Molekulargewicht: 178.23 g/mol
InChI-Schlüssel: VNRTURCKWKBOMW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Cyclopropyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-6-amine is a heterocyclic compound with a molecular formula of C₉H₁₄N₄. It is a member of the benzotriazole family, which is known for its diverse applications in various fields, including medicinal chemistry and materials science. This compound is characterized by a cyclopropyl group attached to a tetrahydrobenzotriazole ring, which imparts unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopropyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-6-amine typically involves the cyclization of appropriate precursors. One common method is the intramolecular azide-alkyne cycloaddition, where an azide reacts with an alkyne to form the triazole ring. This reaction can be catalyzed by copper (Cu) or ruthenium (Ru) catalysts under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the choice of solvents and purification methods, such as crystallization or chromatography, plays a crucial role in the industrial synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

1-Cyclopropyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-6-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines or hydrazines .

Wirkmechanismus

The mechanism of action of 1-Cyclopropyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-6-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites . The exact pathways and molecular targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-Cyclopropyl-4,5,6,7-tetrahydro-1H-1,2,3-triazole: Similar in structure but lacks the benzene ring.

    1-Cyclopropyl-4,5,6,7-tetrahydro-1H-1,2,3-pyrazole: Contains a pyrazole ring instead of a triazole ring.

Uniqueness

1-Cyclopropyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-6-amine is unique due to its benzotriazole core, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C9H14N4

Molekulargewicht

178.23 g/mol

IUPAC-Name

3-cyclopropyl-4,5,6,7-tetrahydrobenzotriazol-5-amine

InChI

InChI=1S/C9H14N4/c10-6-1-4-8-9(5-6)13(12-11-8)7-2-3-7/h6-7H,1-5,10H2

InChI-Schlüssel

VNRTURCKWKBOMW-UHFFFAOYSA-N

Kanonische SMILES

C1CC1N2C3=C(CCC(C3)N)N=N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.